N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring and two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group and a 4-methoxybenzyl moiety. This compound is of interest in medicinal chemistry due to the benzamide scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) and oncology targets .
Properties
Molecular Formula |
C22H27NO7S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO7S/c1-27-18-7-5-15(6-8-18)13-23(17-9-10-31(25,26)14-17)22(24)16-11-19(28-2)21(30-4)20(12-16)29-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3 |
InChI Key |
IVUGGJWHEFNALI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophen ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents.
Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a strong acid catalyst.
Formation of the benzamide moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophen ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide has shown potential as a therapeutic agent due to its biological activity against various diseases.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of benzamide have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The presence of the tetrahydrothiophene moiety may contribute to anti-inflammatory effects. Research has demonstrated that compounds containing sulfur heterocycles can modulate inflammatory pathways .
Pharmacology
The pharmacological profile of this compound suggests it may interact with specific biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Receptor Modulation : There is potential for this compound to act on neurotransmitter receptors. Compounds with methoxy substitutions are known to influence serotonin and dopamine receptor activities, which could be relevant for neuropharmacological applications .
Materials Science
The unique structural features of this compound also lend themselves to applications in materials science.
- Polymer Chemistry : The compound can potentially be used as a building block in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of sulfur and aromatic groups .
Several studies highlight the potential applications of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines .
- Anti-inflammatory Research : Research published in Pharmacology Reports indicated that sulfur-containing compounds have shown promise in reducing inflammation in animal models .
- Material Development : A recent study explored the use of sulfur-containing benzamides in developing high-performance polymers for biomedical applications .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences, synthetic routes, and biological activities of the target compound and analogous benzamides:
*Estimated based on structural similarity to .
Key Findings
The 4-methoxybenzyl group may confer metabolic stability via steric hindrance of oxidative enzymes, contrasting with the nitro group in P-gp inhibitors, which improves potency but raises toxicity concerns .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution of 3,4,5-trimethoxybenzoyl chloride with amines. However, complex substituents (e.g., VUF15485’s pyrrolidine) require multi-step protocols .
Biological Activity Trends :
- P-gp Inhibition : Nitro-substituted derivatives (IC₅₀: 1.4–20 µM) exhibit strong P-gp inhibition, while the target compound’s sulfone and benzyl groups may reduce efflux, enhancing bioavailability .
- Receptor Binding : VUF15485’s fluorophenyl and pyrrolidine groups contribute to high-affinity agonist activity, suggesting that substituent bulk and stereochemistry critically influence target engagement .
Thermal and Spectral Properties :
- Analogs with hydrazinyl linkers (e.g., ) show higher melting points (208–257°C) due to hydrogen bonding, whereas the target compound’s flexible sulfone and benzyl groups may lower its melting point .
Contradictions and Limitations
- Hydrogen Bonding vs. Solubility : While N-(4-bromophenyl)-3,4,5-trimethoxybenzamide’s hydrogen-bonded crystal structure suggests moderate solubility, the target compound’s sulfone may override this effect .
- Nitro vs. Sulfone Trade-offs : Nitro groups enhance P-gp inhibition but may increase toxicity, whereas sulfones improve solubility without comparable activity data .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a dioxido group and is substituted with methoxy and benzamide moieties. Its molecular formula is , with a molecular weight of approximately 367.44 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and associated with metabolic disorders .
- Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Compounds that share structural features have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally similar to this compound:
- Anti-proliferative Studies : A study demonstrated that benzamide derivatives exhibited significant inhibition of cancer cell lines through targeted kinase inhibition . This indicates that our compound may possess similar properties.
- In Vivo Efficacy : In animal models, related compounds have shown reduced tumor growth and angiogenesis, suggesting that this compound could also exhibit these effects under appropriate conditions.
- Mechanistic Insights : Molecular dynamics simulations indicated stable binding interactions between similar compounds and their targets, providing insights into their potential efficacy in therapeutic applications .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
